molecular formula C23H26N2O B5868260 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine

Cat. No.: B5868260
M. Wt: 346.5 g/mol
InChI Key: NGGUKIULEVMQPF-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-4-(2-naphthylmethyl)piperazine is a piperazine-based chemical building block designed for research and development applications, particularly in the field of medicinal chemistry. Piperazine derivatives are a significant class of nitrogen-based heterocycles and are well-known pharmacophores in the synthesis of novel bioactive compounds . They are frequently investigated for their potential to interact with the central nervous system. For instance, structural analogs featuring the 1-(2-methoxyphenyl)piperazine moiety are common in neuropharmacological research . Similarly, compounds with a benzylpiperazine structure have been developed and studied as potent and selective antagonists for sigma-1 receptors (σ1R), a promising target for modulating nociceptive signaling and treating neuropathic pain . The molecular structure of this compound, featuring two distinct aromatic domains, aligns with pharmacophore models that require two distal hydrophobic regions and a central positive ionizable nitrogen for effective binding to such biological targets . Researchers can utilize this chemical as a key intermediate to explore structure-activity relationships (SAR) and develop new ligands for various receptor systems. Its applications extend to serving as a precursor in the synthesis of more complex molecules intended for pharmacological screening . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-26-23-9-5-4-8-22(23)18-25-14-12-24(13-15-25)17-19-10-11-20-6-2-3-7-21(20)16-19/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGUKIULEVMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperazine Core: a Privileged Scaffold in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine (B1678402), is a ubiquitous feature in a vast array of marketed drugs. researchgate.netrsc.org Its prevalence is not coincidental but rather a testament to its favorable physicochemical and pharmacokinetic properties. scilit.comnih.gov The piperazine moiety often imparts improved aqueous solubility and oral bioavailability to drug candidates, crucial attributes for effective drug delivery. scilit.com Furthermore, its ability to form hydrogen bonds and its relative structural rigidity contribute to enhanced binding affinity and specificity for biological targets. scilit.comnih.gov This versatile scaffold is found in drugs spanning a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netrsc.org

Rationale for Investigating 1 2 Methoxybenzyl 4 2 Naphthylmethyl Piperazine

The specific design of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, with a 2-methoxybenzyl group at one nitrogen and a 2-naphthylmethyl group at the other, suggests a deliberate strategy to create a molecule with potential for novel or enhanced biological activity. The rationale for its investigation can be inferred from the known properties of its constituent fragments:

The 2-Methoxybenzyl Moiety: The presence of a methoxy (B1213986) group on the benzyl (B1604629) ring can influence the compound's lipophilicity and its ability to interact with biological targets. Arylpiperazines, a class to which this compound has similarities, are known to interact with various receptors in the central nervous system. For instance, 1-(2-methoxyphenyl)piperazine (B120316) is a known blocker of striatal dopaminergic receptors and is a building block for numerous serotonergic and dopaminergic agents. ncats.io

The 2-Naphthylmethyl Moiety: The naphthyl group is a larger, more lipophilic aromatic system compared to the benzyl group. Its inclusion can lead to interactions with different or more extensive binding pockets in target proteins.

By combining these two distinct N-substituents, researchers may aim to create a "hybrid" ligand that can simultaneously or synergistically interact with multiple receptor subtypes or possess a unique pharmacological profile not achievable with simpler substitutions. The dissymmetry of the molecule also introduces chirality, which can be crucial for selective interactions with biological targets.

Historical Context of Arylpiperazine and Benzylpiperazine Research

Retrosynthetic Analysis of the 1-(2-Methoxybenzyl)-4-(2-Naphthylmethyl)piperazine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections are the carbon-nitrogen bonds between the piperazine (B1678402) ring and its substituents. This leads to three main precursors: piperazine, a 2-methoxybenzyl electrophile, and a 2-naphthylmethyl electrophile.

A convergent approach would involve the sequential N-alkylation of piperazine. This can be achieved in two ways:

Route A : Initial reaction of piperazine with a 2-methoxybenzyl halide to form 1-(2-methoxybenzyl)piperazine (B1593468), followed by alkylation with a 2-naphthylmethyl halide.

Route B : Initial reaction of piperazine with a 2-naphthylmethyl halide to form 1-(2-naphthylmethyl)piperazine, followed by alkylation with a 2-methoxybenzyl halide.

Alternatively, a reductive amination approach could be employed. This would involve reacting a mono-substituted piperazine with the appropriate aldehyde, or a more complex multi-step synthesis could start from simpler precursors like substituted anilines.

Optimized Synthetic Routes for this compound

Several methodologies can be optimized for the synthesis of this compound, focusing on yield, purity, and efficiency.

Convergent Approaches via N-Alkylation of Piperazine

The N-alkylation of piperazine is a direct and widely used method for preparing unsymmetrically disubstituted piperazines. researchgate.net This approach typically involves the reaction of piperazine, or a mono-substituted piperazine, with an alkyl halide. To avoid the formation of symmetrically disubstituted byproducts, an excess of piperazine can be used in the first step to favor mono-alkylation. ufl.edu

For the synthesis of the target molecule, one equivalent of piperazine could be reacted with one equivalent of 2-methoxybenzyl chloride in a suitable solvent such as xylene, often in the presence of a base to neutralize the formed HCl. datapdf.com After isolation of the mono-substituted intermediate, 1-(2-methoxybenzyl)piperazine, it is then reacted with 2-naphthylmethyl chloride to yield the final product. The use of protecting groups on one of the piperazine nitrogens, such as a carbethoxy group, can also ensure mono-substitution, followed by deprotection and subsequent alkylation. ufl.edu

Reductive Amination Methodologies for Aryl/Benzyl (B1604629) Substitution

Reductive amination is another powerful tool for the synthesis of substituted piperazines. nih.gov This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway 1 : Reaction of 1-(2-methoxybenzyl)piperazine with 2-naphthaldehyde (B31174) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Pathway 2 : Reaction of 1-(2-naphthylmethyl)piperazine with 2-methoxybenzaldehyde (B41997) and a suitable reducing agent.

This methodology is often preferred due to its high yields and the commercial availability of the required aldehydes. The process for a similar compound, 1-(2,3,4-trimethoxybenzyl) piperazine, involves dissolving 2,3,4-trimethoxybenzaldehyde with piperazine in an alcoholic solvent, followed by hydrogenation in the presence of a catalyst. google.com

Multi-Step Synthesis Utilizing Precursor Molecules (e.g., Substituted Anilines, Naphthaldehydes)

More complex, multi-step syntheses can also be devised, starting from readily available precursors. For instance, N-arylated piperazines can be prepared from the reaction of anilines with bis(2-chloroethyl)amine. core.ac.uk In this context, 1-(2-methoxyphenyl)piperazine (B120316) could be synthesized first. nih.govnih.gov

A potential multi-step route could begin with the synthesis of 1-(2-methoxyphenyl)piperazine from 2-methoxyaniline and bis(2-chloroethyl)amine. This intermediate can then be reacted with 2-naphthaldehyde via reductive amination to yield a precursor that can be further modified to the target compound. Alternatively, a carbodiimide-mediated condensation reaction between N-(2-methoxyphenyl)piperazine and a suitable carboxylic acid can be employed to build complexity. nih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of this compound, a variety of analogues and derivatives can be synthesized to conduct structure-activity relationship (SAR) studies. ufl.edudatapdf.comnih.govnih.govnih.govnih.gov These studies involve systematically altering different parts of the molecule to understand how these changes affect its interaction with a biological target. nih.govresearchgate.net

Modifications on the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group is a key feature of the molecule, and modifications to this moiety can provide valuable insights. These modifications can include:

Positional Isomers of the Methoxy (B1213986) Group : The methoxy group can be moved to the 3- or 4-position of the benzyl ring to investigate the impact of its location on activity.

Substitution with Other Alkoxy Groups : The methoxy group can be replaced with ethoxy, propoxy, or other alkoxy groups to probe the effect of steric bulk.

Replacement with Other Electron-Donating or -Withdrawing Groups : Substituting the methoxy group with groups like hydroxyl, methyl, halogens, or nitro groups can alter the electronic properties of the phenyl ring.

Ring Substitution : Additional substituents can be introduced onto the benzyl ring to explore further interactions with the target.

Deprotection of Benzyl-type Protecting Groups : The p-methoxybenzyl (PMB) group is often used as a protecting group in synthesis and can be selectively cleaved under specific conditions, which could be a strategy in the synthesis of hydroxylated analogues. clockss.orgarkat-usa.orgresearchgate.net

Below is a table summarizing potential modifications to the 2-methoxybenzyl moiety and the rationale for these changes in SAR studies.

ModificationRationale
Change Methoxy PositionInvestigate the importance of substituent position for binding.
Vary Alkoxy Chain LengthProbe steric tolerance within the binding pocket.
Introduce Different SubstituentsEvaluate the influence of electronic effects on activity.
Add a Second SubstituentExplore potential for additional binding interactions.
Replace Phenyl with other AromaticsDetermine the necessity of the phenyl scaffold.

These synthetic strategies and derivatizations provide a framework for the comprehensive chemical exploration of this compound and its analogues for potential therapeutic applications.

Modifications on the 2-Naphthylmethyl Moiety

Modification of the 2-naphthylmethyl group in piperazine derivatives is a key strategy to modulate biological activity and physicochemical properties. Structure-activity relationship (SAR) studies on analogous compounds demonstrate that substitutions on aromatic rings can significantly influence efficacy and selectivity for biological targets. nih.govmdpi.com

For the 2-naphthylmethyl moiety, derivatization can be achieved by introducing various substituents onto the naphthalene (B1677914) ring. Common synthetic approaches for analogous arylalkyl piperazines involve the reaction of a monosubstituted piperazine with a substituted benzyl or naphthylmethyl halide. datapdf.com In the context of this compound, this would involve synthesizing derivatives of 2-(chloromethyl)naphthalene (B1583795) or 2-(bromomethyl)naphthalene, which are then reacted with 1-(2-methoxybenzyl)piperazine.

Potential modifications include:

Introduction of Alkoxy Groups: Adding methoxy or other alkoxy groups to the naphthalene ring can alter lipophilicity and hydrogen-bonding capabilities. SAR studies on similar scaffolds have shown that methoxy-naphthyl groups can be important for biological activity. nih.govresearchgate.net

Halogenation: Introducing halogens like fluorine, chlorine, or bromine onto the naphthalene ring is a common strategy to enhance binding affinity and modify metabolic stability. Studies on related fluorophenylpiperazine derivatives have shown that the presence and position of a halogen are essential for inhibitory effects on certain biological targets. polyu.edu.hk

Bulky Substituents: Adding bulkier groups could provide steric hindrance or establish specific interactions with target proteins. Research on other N-arylpiperazine conjugates has paradoxically shown that bulky, lipophilic moieties can sometimes improve activity. mdpi.com

The synthesis of these modified precursors typically involves standard aromatic substitution reactions on naphthalene derivatives before the alkylation of the piperazine nitrogen.

Table 1: Potential Modifications on the 2-Naphthylmethyl Moiety and Rationale

Modification TypeExample SubstituentRationale for ModificationGeneral Synthetic Approach
AlkoxylationMethoxy (-OCH₃)Alter lipophilicity and hydrogen bonding potential. nih.govAlkylation of a hydroxynaphthalene precursor before coupling with piperazine.
HalogenationFluoro (-F), Chloro (-Cl)Enhance binding affinity and metabolic stability. polyu.edu.hkHalogenation of the naphthalene ring followed by side-chain attachment and reaction.
AlkylationMethyl (-CH₃)Increase lipophilicity and explore steric effects.Friedel-Crafts alkylation of a suitable naphthalene intermediate.

Exploration of Different Linkers and Isomers

The structural framework of this compound can be varied by exploring different linkers to replace the piperazine core or by synthesizing positional isomers.

Linker Exploration: The piperazine ring acts as a linker connecting the 2-methoxybenzyl and 2-naphthylmethyl pharmacophores. nih.gov Its bifunctional nature allows for this connection, but other linkers can be explored to alter the compound's rigidity, solubility, and spacing of the aromatic moieties. rsc.org Strategies include replacing the piperazine with other cyclic diamines or acyclic linkers. For instance, flexible linkers like polyethylene glycol (PEG) chains or more rigid linkers incorporating amide or urea functionalities have been used in other contexts to improve properties like aqueous solubility. nih.govacs.org The synthesis would involve coupling the two aromatic moieties to the alternative linker using appropriate condensation or alkylation reactions.

Isomer Exploration: The synthesis of positional isomers is crucial for a thorough SAR investigation. For the target compound, this includes:

Naphthylmethyl Isomers: Using 1-(chloromethyl)naphthalene instead of the 2-substituted analogue would yield the 1-naphthylmethyl isomer. The synthesis of 1-(2-naphthylmethyl)-4-benzylpiperazine has been described in the literature, providing a template for such reactions. nih.gov

Methoxybenzyl Isomers: The position of the methoxy group on the benzyl ring can be varied. Syntheses of 1-(3-chlorophenyl)-4-(N-methoxybenzyl)piperazine derivatives using 2-methoxy, 3-methoxy, and 4-methoxybenzaldehyde have been reported. auburn.edu A similar reductive amination strategy could be employed, reacting 1-(2-naphthylmethyl)piperazine with 2-, 3-, or 4-methoxybenzaldehyde to yield the corresponding isomers of the target compound.

The synthesis of N,N'-disubstituted piperazines is often achieved through sequential N-alkylation or reductive amination. auburn.eduresearchgate.net For example, reacting piperazine with 2-methoxybenzaldehyde followed by reduction and subsequent alkylation with 2-(chloromethyl)naphthalene would yield the desired product. The order of these steps can be reversed.

Table 2: Isomeric Variations and Synthetic Precursors

Isomer TypeExample StructureKey PrecursorsSynthetic Method
Naphthylmethyl Positional Isomer1-(2-methoxybenzyl)-4-(1-naphthylmethyl)piperazine1-(2-methoxybenzyl)piperazine and 1-(chloromethyl)naphthaleneN-alkylation
Methoxybenzyl Positional Isomer1-(3-methoxybenzyl)-4-(2-naphthylmethyl)piperazine1-(2-naphthylmethyl)piperazine and 3-methoxybenzaldehydeReductive Amination auburn.edu
Methoxybenzyl Positional Isomer1-(4-methoxybenzyl)-4-(2-naphthylmethyl)piperazine1-(2-naphthylmethyl)piperazine and 4-methoxybenzaldehydeReductive Amination auburn.edu

Chemical Purity Assessment and Isolation Techniques

Ensuring the chemical purity of synthesized piperazine derivatives is critical. A combination of isolation and analytical techniques is employed to purify the crude product and verify its identity and purity.

Isolation Techniques:

Crystallization/Recrystallization: This is a primary technique for purifying solid organic compounds. illinois.edu Crude piperazine derivatives can be dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes, leaving impurities in the solution. datapdf.com Piperazine salts, such as the hydrochloride salt, are often prepared to facilitate crystallization and improve handling. auburn.edugoogle.com The choice of solvent is critical and may involve single solvents like ethanol or solvent mixtures like chloroform-toluene. datapdf.com

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard purification method. A suitable solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation.

Purity Assessment and Characterization:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity. unodc.orghakon-art.com HPLC, often using a reverse-phase column, can separate the target compound from impurities, and the purity is determined by the relative peak area. sielc.comresearchgate.net Since many simple piperazines lack a strong UV chromophore, derivatization or the use of detectors like Evaporative Light Scattering (ELSD) or mass spectrometry (MS) may be necessary. sielc.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is also widely used for the analysis of piperazine derivatives. google.comresearchgate.net

Spectroscopic Methods:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. auburn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, confirming the connectivity of atoms within the molecule and assessing purity. researchgate.net

Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity.

For a compound like 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, a related structure, purity of over 98% was confirmed using HPLC. nih.gov This highlights the standard of purity expected and the reliability of chromatographic methods for its assessment.

Table 3: Common Purity Assessment and Isolation Techniques

TechniquePurposeTypical Conditions/Details
RecrystallizationPurification of solid productsSolvents: Ethanol, heptane, isopropyl ether. Often performed on the free base or hydrochloride salt. datapdf.com
Column ChromatographyPurification of oils or complex mixturesStationary Phase: Silica gel. Mobile phase is a solvent mixture of varying polarity.
HPLCPurity determination and quantificationReverse-phase C18 columns are common. Detection via UV, ELSD, or MS. sielc.comresearchgate.net
GC-MSPurity assessment and identificationProvides separation and structural information via mass fragmentation patterns. auburn.edugoogle.com
NMR SpectroscopyStructural confirmation and purity¹H and ¹³C NMR spectra confirm the chemical structure.

Elucidation of Pharmacophoric Requirements for Optimal Target Engagement and Selectivity

The molecular architecture of this compound derivatives is centered around key pharmacophoric features that dictate their affinity and selectivity for biological targets, such as sigma receptors. nih.gov A generalized pharmacophore model for ligands targeting these receptors includes a central basic amine flanked by two hydrophobic domains. nih.gov

The essential components for the biological activity of this class of compounds include:

The Piperazine Core: This six-membered heterocyclic ring serves as a rigid scaffold. Its two nitrogen atoms are crucial, with one typically protonated at physiological pH, allowing for key ionic interactions with acidic amino acid residues like aspartate in receptor binding pockets. nih.gov

The 2-Naphthylmethyl Moiety: This large, lipophilic group significantly contributes to the molecule's affinity by engaging in hydrophobic and van der Waals interactions within the receptor's binding site. Studies on related compounds, where bulky aromatic systems replace other moieties, have demonstrated that such groups are critical for high-potency binding to sigma receptors. nih.gov

The 2-Methoxybenzyl Group: The methoxy substituent on the benzyl ring is a key modulator of activity. Its ortho position influences the molecule's electronic properties and imposes steric constraints that can lock the molecule into a favorable conformation for receptor binding. The N-2-methoxybenzyl (NBOMe) substitution in related compound classes has been shown to enhance binding affinity at several serotonergic and adrenergic receptors.

Research has shown that the nature of the substituents on the piperazine nitrogens is a primary determinant of target affinity and selectivity. For instance, replacing a piperazine ring with a piperidine (B6355638) moiety can drastically alter the affinity profile, highlighting the importance of the second nitrogen atom in the piperazine core for specific receptor interactions. nih.gov

Compound/ClassMoiety of InterestKey FindingReceptor Target(s)
N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines2-Benzofurylmethyl & AlkoxybenzylBoth groups are key for high affinity and selectivity.Sigma-1 (σ1)
1-(2-Naphthylmethyl)-4-benzyl piperazine2-NaphthylmethylReplacement of other cyclic systems with this group leads to potent ligands.Sigma (σ)
NBOMe-phenethylaminesN-2-MethoxybenzylSubstitution increases binding affinity significantly.5-HT2A, 5-HT2C, α1 adrenergic
Piperidine/Piperazine AnalogsPiperazine vs. Piperidine CoreThe piperidine moiety was found to be a critical structural element for dual H3/σ1 receptor activity over piperazine in some scaffolds. nih.govacs.orgHistamine H3, Sigma-1 (σ1)

Impact of Conformation and Stereochemistry on Biological Activity

The three-dimensional structure of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its biological function. nih.gov For piperazine derivatives, these factors govern how the molecule fits into and interacts with the complex topology of a receptor's binding site. researchgate.net

Stereochemistry plays a pivotal role when chiral centers are present. nih.gov Although the parent compound this compound is achiral, the introduction of substituents on the piperazine ring or the side chains can create stereocenters. It is well-documented in related series that different enantiomers can exhibit vastly different biological activities. For example, studies on chiral piperazine derivatives have shown that one enantiomer may display significantly higher affinity for a target receptor compared to its mirror image. documentsdelivered.com This stereoselectivity arises because biological macromolecules like receptors are themselves chiral, leading to diastereomeric interactions with different energies for each enantiomer. nih.gov

Influence of Substituent Electronic and Steric Properties on Receptor Interactions

The electronic and steric properties of the substituents attached to the piperazine scaffold are fundamental in modulating receptor interactions and, consequently, the compound's pharmacological profile.

Electronic Properties: The 2-methoxy group on the benzyl ring is an electron-donating group (EDG). This property increases the electron density of the aromatic ring and can influence interactions such as pi-stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. The modification of electrostatic potential surfaces by such groups can either enhance or weaken interactions with polar residues. For instance, studies comparing EDGs and electron-withdrawing groups (EWGs) on similar scaffolds have shown that these groups alter electrostatic and charge-transfer energies with key receptor residues, directly impacting biological activity.

Steric Properties: The size and shape of the substituents dictate the molecule's fit within the binding site. The 2-naphthylmethyl group is sterically demanding, requiring a large hydrophobic pocket within the receptor for favorable binding. Similarly, the ortho-methoxy group on the benzyl ring introduces steric bulk close to the piperazine core. This can restrict the rotation of the benzyl group, influencing the molecule's preferred conformation and how it is presented to the receptor. In some compound series, bulky substituents have been shown to interfere with binding, while in others, they are essential for occupying specific sub-pockets to achieve high affinity. researchgate.net

The interplay between these properties is crucial. For example, while a 4-methoxy substitution on a benzyl ring in a related series was found to marginally improve sigma receptor binding, other substitutions were often detrimental, indicating a delicate balance between electronic enhancement and steric compatibility.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level, guiding the design of more potent and selective derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. rsc.org For derivatives of this compound, docking studies can elucidate the specific interactions that stabilize the ligand-receptor complex.

In a typical docking simulation against a target like the sigma-1 receptor, the following interactions would be anticipated:

Ionic/Hydrogen Bonding: One of the basic nitrogen atoms of the piperazine core, likely protonated, would form a strong salt bridge or hydrogen bond with a key acidic residue, such as Asp126 or Glu172, which are known interaction points in the sigma-1 receptor. nih.gov

Hydrophobic Interactions: The large and nonpolar 2-naphthylmethyl and 2-methoxybenzyl groups would be predicted to sit within hydrophobic pockets of the receptor, interacting with nonpolar amino acid residues.

Pi-Interactions: The aromatic rings of the ligand could engage in pi-pi stacking with aromatic residues like Phe107 or cation-pi interactions with the protonated piperazine nitrogen. nih.gov

These simulations provide a static snapshot of the binding pose, which serves as a crucial starting point for more advanced computational methods. rsc.org

Interaction TypeLigand MoietyPotential Receptor Residues (Sigma-1)
Salt Bridge / H-BondProtonated Piperazine NitrogenGlu172, Asp126
Hydrophobic Interaction2-Naphthylmethyl, Benzyl RingLeucine, Valine, Isoleucine
Pi-Cation InteractionProtonated Piperazine NitrogenPhenylalanine (Phe107), Tyrosine
Pi-Pi StackingNaphthyl Ring, Benzyl RingPhenylalanine, Tyrosine, Tryptophan

While docking provides a static picture, molecular dynamics (MD) simulations introduce motion, allowing for the assessment of the stability of the predicted binding pose over time under simulated physiological conditions. scfbio-iitd.res.in An MD simulation starts with the docked ligand-receptor complex and calculates the forces between atoms and their subsequent motions over a set period (typically nanoseconds to microseconds). nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable, plateauing RMSD for both the ligand and the protein backbone suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible or rigid regions of the protein-ligand complex. This can reveal which parts of the ligand are most mobile and which parts of the receptor adjust to accommodate the ligand.

Interaction Analysis: Throughout the simulation, one can monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose. A stable interaction is one that is maintained for a high percentage of the simulation time. nih.gov

MD simulations provide a deeper understanding of the dynamic nature of ligand binding and can help validate or refine the initial docking hypotheses. scfbio-iitd.res.inacs.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of this compound derivatives with known binding affinities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. nih.gov

The process involves:

Data Set Preparation: A series of compounds with a common scaffold but varied substituents is collected, along with their experimentally measured biological activities (e.g., Ki or IC50 values). The data is typically split into a training set to build the model and a test set to validate its predictive power. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), topological, and hydrophobic (e.g., LogP) properties. nih.govacs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's robustness and predictive ability are rigorously tested using internal (e.g., cross-validation) and external (using the test set) validation techniques. nih.gov

A validated QSAR model can be a valuable tool for prioritizing which new derivatives to synthesize, thereby accelerating the drug discovery process. nih.gov

Descriptor ClassExample DescriptorsProperty Represented
Electronic HOMO/LUMO Energies, Dipole MomentElectron-donating/accepting ability, polarity
Steric/Topological Molecular Weight, Molar Refractivity, Number of Rotatable BondsSize, shape, flexibility
Hydrophobic LogP, Polar Surface Area (PSA)Lipophilicity, membrane permeability
Constitutional Number of specific atoms (nO, nN), Number of double bonds (nDB)Basic molecular composition

Ligand Efficiency and Drug-Likeness Assessment within SAR Context

In the optimization of lead compounds such as this compound, a critical evaluation of the Structure-Activity Relationship (SAR) is often complemented by a thorough assessment of ligand efficiency (LE) and drug-likeness. These metrics provide a more nuanced understanding of the quality of a compound, moving beyond simple potency to consider the efficiency with which a molecule achieves its biological activity relative to its size and physicochemical properties. This holistic approach is instrumental in guiding the selection of candidates with a higher probability of success in later stages of drug development.

The core principle of ligand efficiency is to normalize the binding affinity of a compound by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). This allows for a more equitable comparison of molecules of different sizes, favoring those that achieve high potency with a more compact chemical structure. A higher ligand efficiency is often associated with a more optimal fit to the target protein, with less non-productive molecular bulk.

Drug-likeness, on the other hand, is a qualitative concept used to assess a compound's resemblance to known drugs. It is often evaluated using established guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are generally considered to have a greater likelihood of possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of SAR studies for derivatives of this compound, these assessments are performed in concert. As modifications are made to the parent structure to probe for improved biological activity, the impact of these changes on ligand efficiency and drug-likeness parameters is closely monitored. For instance, the addition of bulky substituents to the naphthyl or benzyl rings might increase potency, but could also lead to a disproportionate increase in molecular weight, thereby reducing ligand efficiency and potentially violating drug-likeness guidelines.

To illustrate this, consider a hypothetical series of derivatives of the lead compound, where modifications are made to the methoxybenzyl and naphthylmethyl moieties. The accompanying table showcases how SAR data, alongside calculated ligand efficiency and drug-likeness parameters, would be analyzed.

Compound IDR1 (Modification on Benzyl Ring)R2 (Modification on Naphthyl Ring)Potency (IC50, nM)Heavy Atom Count (HAC)Ligand Efficiency (LE)cLogPMolecular Weight (MW)
1 2-OCH3 (Parent)H (Parent)50290.304.5398.5
1a 3-OCH3H75290.294.5398.5
1b 4-OCH3H60290.304.5398.5
1c 2-FH40280.324.2386.5
1d 2-ClH35290.324.8402.9
2a 2-OCH34-F25300.334.7416.5
2b 2-OCH34-Cl20310.335.0433.0
2c 2-OCH34-OH100300.284.1414.5

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, several key insights can be drawn. Shifting the methoxy group on the benzyl ring from the 2- to the 3- or 4-position (compounds 1a and 1b ) does not significantly alter potency or ligand efficiency. However, replacing the methoxy group with a smaller, more electronegative fluorine atom (1c ) improves potency and ligand efficiency, while also favorably reducing lipophilicity (cLogP) and molecular weight. The introduction of a chlorine atom (1d ) further enhances potency and maintains a good LE value, though with a slight increase in cLogP and MW.

By integrating ligand efficiency and drug-likeness assessments into the SAR cycle, medicinal chemists can make more informed decisions. The goal is to identify derivatives that not only exhibit high potency but do so in an efficient manner, while maintaining physicochemical properties that are conducive to good pharmacokinetic behavior. This multi-parameter optimization is crucial for advancing promising compounds towards preclinical and clinical development.

Advanced Analytical Methodologies and Physicochemical Characterization

Spectroscopic Techniques for In-Depth Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For a compound such as 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR spectroscopy would provide information on the chemical environment of each proton, their integrations would indicate the number of protons, and coupling patterns would reveal adjacent protons. For instance, the aromatic protons of the methoxybenzyl and naphthylmethyl groups would appear in distinct regions of the spectrum, and their splitting patterns would be indicative of their substitution patterns. The protons of the piperazine (B1678402) ring would likely appear as a complex set of multiplets due to their conformational rigidity.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for assembling the molecular structure. COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the 2-methoxybenzyl and 2-naphthylmethyl moieties to the piperazine core.

Solid-State NMR could be utilized to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableMethoxybenzyl group (aromatic CH)
Data not availableData not availableData not availableNaphthylmethyl group (aromatic CH)
Data not availableData not availableData not availableMethoxybenzyl group (OCH₃)
Data not availableData not availableData not availableMethoxybenzyl group (CH₂)
Data not availableData not availableData not availableNaphthylmethyl group (CH₂)
Data not availableData not availableData not availablePiperazine ring (CH₂)

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be employed.

The fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage at the benzylic positions and within the piperazine ring. The identification of key fragment ions would further corroborate the proposed structure. For example, the presence of ions corresponding to the 2-methoxybenzyl cation and the 2-naphthylmethyl cation would be expected.

Hypothetical Mass Spectrometry Data Table

m/zIon TypeProposed Fragment
Data not available[M+H]⁺Molecular Ion
Data not availableFragment Ion[C₈H₉O]⁺ (2-methoxybenzyl)
Data not availableFragment Ion[C₁₁H₉]⁺ (naphthylmethyl)
Data not availableFragment IonPiperazine ring fragments

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Hypothetical Vibrational Spectroscopy Data Table

Wavenumber (cm⁻¹)IntensityAssignment
Data not availableData not availableAromatic C-H stretch
Data not availableData not availableAliphatic C-H stretch
Data not availableData not availableC=C aromatic ring stretch
Data not availableData not availableC-O (ether) stretch
Data not availableData not availableC-N stretch

Chromatographic Techniques for Purity, Quantification, and Metabolite Identification (Excluding Basic Compound Identification)

Chromatographic techniques are fundamental for separating the target compound from impurities, quantifying its concentration, and identifying potential metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Advanced Detection (e.g., FLD, UV-Vis Diode Array)

HPLC and UHPLC are powerful techniques for the separation and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be developed using a C18 or phenyl-hexyl column. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol.

A UV-Vis Diode Array Detector (DAD) would be suitable for detection, as the aromatic rings of the molecule would exhibit strong UV absorbance. The use of a DAD allows for the acquisition of the UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. A Fluorescence Detector (FLD) could also be employed if the molecule exhibits native fluorescence, potentially offering higher sensitivity and selectivity. Method validation would be performed to ensure linearity, accuracy, precision, and robustness for quantitative applications. These techniques are also instrumental in identifying and quantifying metabolites in preclinical and clinical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. While this compound may have limited volatility due to its molecular weight, GC-MS analysis could be possible at high temperatures or after derivatization to increase its volatility.

The use of a mass spectrometer as a detector provides definitive identification based on the compound's mass spectrum and retention time. GC-MS is widely used in forensic and toxicological analysis for the identification of piperazine derivatives in various samples. This technique is particularly useful for the identification of unknown metabolites, which can be crucial in understanding the compound's biotransformation pathways.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Bioanalysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the quantitative analysis of pharmaceutical compounds in complex matrices, such as biological fluids (e.g., plasma, urine) and tissue homogenates. This technique is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies, offering high sensitivity and selectivity.

The general workflow for bioanalysis using LC-MS/MS involves several key stages, including sample preparation, chromatographic separation, ionization, and mass analysis. Sample preparation is a critical step to remove interfering substances and enrich the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Following sample preparation, the extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The chromatographic column separates the analyte from other components based on their physicochemical properties. The eluent from the LC system is then introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules of the analyte.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In an MS/MS experiment, a specific parent ion is selected and fragmented to produce characteristic daughter ions. This transition from parent to daughter ion is highly specific and is used for quantification, significantly reducing background noise and enhancing sensitivity.

For a compound like this compound, an LC-MS/MS method would be developed and validated to quantify it in biological samples. While specific experimental data for this exact compound is not publicly available, the table below illustrates typical parameters that would be established during method validation for a similar piperazine derivative.

ParameterDescriptionTypical Value/Range for Piperazine Derivatives
Linearity RangeThe concentration range over which the instrument response is proportional to the analyte concentration.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.1 ng/mL
AccuracyThe closeness of the measured value to the true value, expressed as a percentage.85 - 115%
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (RSD).< 15% RSD
Matrix EffectThe effect of co-eluting, undetected matrix components on the ionization of the analyte.Evaluated to ensure no significant impact on quantification.
RecoveryThe efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.> 70%

X-ray Crystallography for Solid-State Structural Analysis and Co-crystal Studies of Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and conformational features of a molecule in its solid state. Such structural data is crucial for understanding the physicochemical properties of a compound, including its stability, solubility, and potential for polymorphism.

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the piperazine ring, the spatial orientation of the methoxybenzyl and naphthylmethyl substituents, and the packing of the molecules in the crystal lattice. This information is vital for structure-activity relationship (SAR) studies and for understanding intermolecular interactions.

Furthermore, X-ray crystallography is instrumental in the study of co-crystals. Co-crystals are multi-component crystals in which a drug molecule forms a crystalline solid with a neutral guest molecule, known as a co-former. The formation of co-crystals can significantly alter the physicochemical properties of a drug, such as its solubility, dissolution rate, and stability, without modifying its chemical structure.

While a crystal structure for this compound is not available in the public domain, the following table presents representative crystallographic data that could be obtained for a similar piperazine derivative.

Crystallographic ParameterDescriptionIllustrative Value for a Piperazine Derivative
Crystal SystemOne of the seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the crystal lattice.Monoclinic
Space GroupA mathematical description of the symmetry of the crystal structure.P2₁/c
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal lattice.a = 10.5 Å, b = 8.5 Å, c = 15.0 Å, β = 98°
Volume (V)The volume of the unit cell.1320 ų
ZThe number of molecules in the unit cell.4
Calculated Density (ρ)The density of the crystal calculated from the crystallographic data.1.3 g/cm³

Future Research Directions and Emerging Therapeutic Potential

Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and PK/PD Profiles

The development of next-generation analogues of 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine will be crucial in optimizing its therapeutic potential. A key focus will be on enhancing its potency and selectivity for specific biological targets, while simultaneously improving its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Structure-activity relationship (SAR) studies will form the cornerstone of this effort. By systematically modifying the core structure, researchers can elucidate the chemical features essential for biological activity. Key modifications could include:

Alterations to the Methoxybenzyl Group: Shifting the position of the methoxy (B1213986) group or replacing it with other substituents (e.g., halogens, alkyl groups) could modulate target binding affinity and selectivity.

Modifications of the Naphthylmethyl Moiety: Exploring different substitution patterns on the naphthalene (B1677914) ring or replacing it with other polycyclic aromatic systems may lead to improved interactions with target proteins.

Piperazine (B1678402) Ring Substitutions: Introducing substituents on the piperazine ring itself could influence the compound's physicochemical properties, such as solubility and membrane permeability, thereby affecting its PK profile.

Computational modeling and molecular docking studies can be employed to predict how these structural changes will affect binding to target proteins, allowing for a more rational design of new analogues. The physicochemical properties of newly synthesized compounds, including lipophilicity and polarity, will be carefully analyzed as they play a critical role in their absorption, distribution, metabolism, and excretion (ADME) profiles.

The following table outlines potential structural modifications and their intended effects:

Structural ModificationTarget Property to ImproveRationale
Varying methoxy group position on the benzyl (B1604629) ringPotency and SelectivityOptimize electrostatic and steric interactions with the target binding pocket.
Introducing electron-withdrawing or -donating groups on the benzyl ringElectronic properties and binding affinityModulate the electronic nature of the aromatic ring to enhance target engagement.
Replacing the naphthyl group with other bicyclic or tricyclic aromatic systemsTarget specificity and potencyExplore alternative hydrophobic interactions and shape complementarity with the target.
Introducing small alkyl groups on the piperazine ringMetabolic stability and oral bioavailabilityBlock potential sites of metabolism and improve pharmacokinetic properties.
Altering the linker between the piperazine and naphthyl moietiesConformational flexibility and target bindingOptimize the spatial orientation of the key pharmacophoric elements.

Exploration of Novel Therapeutic Indications Based on Preclinical Findings and Polypharmacology

The piperazine scaffold is a well-established pharmacophore present in a wide range of clinically used drugs, exhibiting diverse biological activities. This inherent "polypharmacology" of piperazine derivatives suggests that this compound and its analogues may have therapeutic potential across multiple disease areas.

Neurodegenerative Disorders: Several studies have highlighted the potential of piperazine-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some piperazine derivatives have been shown to inhibit the aggregation of amyloid-β and tau proteins, key pathological hallmarks of the disease. Given the structural similarities, this compound could be investigated for its neuroprotective effects and its ability to modulate pathways involved in neurodegeneration.

Inflammatory Diseases: Research has indicated that certain piperazine derivatives possess anti-inflammatory properties. For instance, a structurally related compound, 1-(2-naphthylmethyl)-4-benzylpiperazine, has shown potential in the treatment of inflammatory diseases. Preclinical studies could explore the efficacy of this compound in models of chronic inflammation, such as arthritis or inflammatory bowel disease.

Oncology: The piperazine moiety is a common feature in many anticancer agents. Arylpiperazine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent could be explored, with initial in vitro screening against a panel of human cancer cell lines to identify potential leads.

The following table summarizes potential therapeutic indications and the corresponding rationale for investigation:

Therapeutic AreaRationale for ExplorationPotential Mechanisms of Action
Alzheimer's DiseaseKnown neuroprotective effects of some piperazine derivatives.Inhibition of amyloid-β and tau aggregation, modulation of neuroinflammatory pathways.
Parkinson's DiseasePotential to modulate dopaminergic and other neurotransmitter systems.Dopamine receptor agonism/antagonism, neuroprotective effects on dopaminergic neurons.
Chronic Inflammatory DisordersAnti-inflammatory activity observed in structurally similar piperazine compounds.Inhibition of pro-inflammatory cytokine production, modulation of inflammatory signaling pathways.
Various CancersCytotoxic activity reported for many arylpiperazine derivatives.Induction of apoptosis, inhibition of cell cycle progression, targeting of specific cancer-related signaling pathways.

Development of Radioligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Imaging of Target Receptors

The development of radiolabeled versions of this compound could provide invaluable tools for non-invasive in vivo imaging of its target receptors using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This would enable researchers to visualize and quantify the distribution and density of these receptors in the brain and other organs, offering insights into disease mechanisms and the pharmacodynamics of potential therapies.

A promising target for such radioligands is the sigma-1 (σ1) receptor, which is implicated in a variety of neurological and psychiatric disorders. Piperazine derivatives have been successfully developed as PET radioligands for imaging σ1 receptors. The process of developing a radioligand based on this compound would involve:

Radiolabeling: Introducing a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotope into the molecule. The methoxy group on the benzyl ring presents a potential site for labeling with Carbon-11 via O-methylation of a corresponding hydroxyl precursor.

In Vitro Characterization: Assessing the affinity and selectivity of the radiolabeled compound for its target receptors using techniques like in vitro autoradiography on tissue sections.

In Vivo Evaluation: Conducting PET or SPECT imaging studies in animal models to evaluate the brain uptake, regional distribution, and specific binding of the radioligand. These studies would also involve blocking experiments with unlabeled compounds to confirm target specificity.

The development of a successful PET or SPECT radioligand would have significant applications in both preclinical research and clinical drug development, allowing for target engagement studies and patient stratification.

Integration of Omics Data (e.g., Proteomics, Transcriptomics) for Comprehensive Mechanistic Insights

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of "omics" technologies will be indispensable. These high-throughput approaches provide a global view of the changes occurring within a biological system in response to a compound.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with the compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can reveal the signaling pathways and cellular processes that are modulated by the compound. For example, a study on a similar piperazine derivative, '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', utilized proteomics to reveal its role in regulating global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. nih.gov

Transcriptomics: This focuses on the complete set of RNA transcripts in a cell. Transcriptomic analysis can identify genes whose expression is either upregulated or downregulated by the compound, providing clues about its mechanism of action at the genetic level.

Metabolomics: This is the study of the complete set of small-molecule metabolites within a biological system. Metabolomic profiling can reveal changes in metabolic pathways induced by the compound.

By integrating data from these different omics levels, researchers can construct a comprehensive picture of the compound's effects, from gene expression to protein function and metabolic changes. This multi-omics approach can help in identifying novel drug targets, understanding off-target effects, and discovering biomarkers to predict treatment response.

Challenges and Opportunities in Translating Piperazine-based Compounds for Advanced Research Applications

The translation of promising piperazine-based compounds like this compound from preclinical findings to advanced research tools or clinical candidates presents both challenges and opportunities.

Challenges:

Metabolic Instability: The piperazine ring can be susceptible to metabolic degradation, which can lead to poor pharmacokinetic properties and the formation of potentially toxic metabolites.

Off-Target Effects: The inherent polypharmacology of the piperazine scaffold, while offering opportunities for new therapeutic indications, can also lead to undesirable off-target effects and side effects.

Blood-Brain Barrier Permeability: For compounds targeting the central nervous system, achieving adequate penetration of the blood-brain barrier is a significant hurdle that needs to be carefully optimized.

Synthesis and Scalability: The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of the compound for extensive preclinical and potential clinical studies.

Opportunities:

Scaffold for Drug Discovery: The piperazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This provides a rich starting point for the design of new drugs with diverse therapeutic applications.

Chemical Tractability: The piperazine core is readily amenable to chemical modification, allowing for the systematic optimization of its properties.

Potential for Multi-Targeting Agents: The ability of piperazine derivatives to interact with multiple targets can be harnessed to develop multi-targeting drugs for complex diseases where a single-target approach may be insufficient.

Development of Research Tools: Potent and selective piperazine-based compounds can serve as valuable chemical probes to study the function of specific proteins and pathways in biological systems.

Q & A

Q. What are the standard synthetic protocols for 1-(2-methoxybenzyl)-4-(2-naphthylmethyl)piperazine?

  • Methodological Answer : The synthesis typically involves sequential alkylation and coupling reactions. For example:

Alkylation : React 1-(2-methoxybenzyl)piperazine with propargyl bromide or a naphthylmethyl halide in DMF, using K₂CO₃ as a base. Stir for 6–7 hours at room temperature, monitored by TLC (hexane:ethyl acetate = 2:1). Extract with methylene chloride and purify via silica gel chromatography (hexane:ethyl acetate = 8:1) .

Coupling : Introduce the naphthylmethyl group via Cu(I)-catalyzed click chemistry. Use CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) mixture. Stir for 2 hours, extract with ethyl acetate, and purify similarly .

  • Key Considerations : Solvent choice (DMF for polar intermediates), stoichiometric ratios (1.2 equiv. of azide derivatives), and chromatography conditions are critical for yield optimization.

    Reaction Step Reagents/Conditions Purification
    AlkylationK₂CO₃, DMF, propargyl bromide, 6–7 h RTSilica gel (hexane:ethyl acetate)
    Click Chemistry CouplingCuSO₄, sodium ascorbate, H₂O:DCM (1:2)Ethyl acetate extraction

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS for volatile intermediates .
  • Crystallinity : X-ray diffraction for crystal structure analysis, particularly if studying supramolecular interactions .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Use fume hoods due to potential toxic fumes during reactions (e.g., DCM evaporation).
  • Disposal : Follow EPA guidelines for organic solvents and halogenated waste .

Advanced Research Questions

Q. How can molecular docking predict the biological targets of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize receptors like tubulin (anticancer) or ion channels (analgesic) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (Piperazine derivative) by optimizing protonation states at pH 7.4.
  • Validation : Compare docking scores with known inhibitors (e.g., Combretastatin A-4 for tubulin, IC₅₀ < 1 µM) .
  • Example : Docking into tubulin’s colchicine-binding site showed hydrogen bonding with β-tubulin residues (e.g., Lys254, Val238), correlating with antiproliferative activity .

Q. What strategies mitigate toxicity while maintaining efficacy in piperazine derivatives?

  • Methodological Answer :
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyethyl) to reduce logP and improve solubility, as seen in beta-cyclodextran conjugates (reduced cytotoxicity by 40%) .
  • Prodrug Approaches : Mask reactive groups (e.g., acetylated piperazines) to enhance metabolic stability .
  • In Silico Screening : Predict ADMET properties using tools like SwissADME to exclude derivatives with high hepatotoxicity risk .

Q. How do structural modifications at the benzyl and naphthyl groups affect pharmacological activity?

  • Methodological Answer :
  • Benzyl Group : Electron-withdrawing substituents (e.g., fluoro at the 4-position) enhance receptor binding (e.g., 10-fold increase in kinase inhibition) .

  • Naphthyl Group : Bulky substituents improve tubulin polymerization inhibition (e.g., 2-naphthylmethyl derivatives show IC₅₀ = 0.8 µM vs. 5.2 µM for phenyl analogs) .

  • Quantitative SAR (qSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (Hammett σ) with activity .

    Substituent Biological Activity Reference
    4-FluorobenzylEnhanced kinase inhibition (IC₅₀ = 0.5 µM)
    2-NaphthylmethylTubulin inhibition (IC₅₀ = 0.8 µM)

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Methodological Answer :
  • Cell Lines : Use HCT116 (colon cancer) or MCF-7 (breast cancer) for proliferation assays (72-hour MTT protocol) .
  • Mechanistic Studies :
  • Tubulin Polymerization : Monitor absorbance at 340 nm over 60 minutes .
  • Autophagy Induction : LC3-II/LC3-I ratio via western blot .

Q. How to analyze supramolecular interactions in piperazine complexes?

  • Methodological Answer :
  • X-ray Crystallography : Resolve hydrogen bonds (e.g., N–H···O between piperazine and guest molecules) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 15% C–H···π interactions in inclusion complexes) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (e.g., stability up to 200°C for CO₂-capture complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.